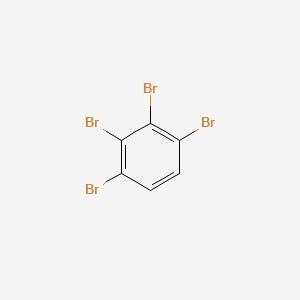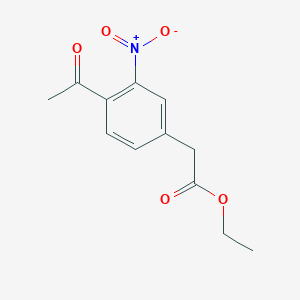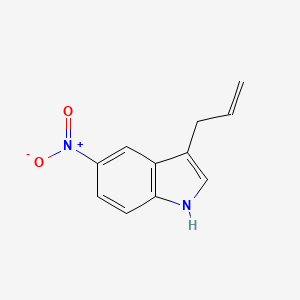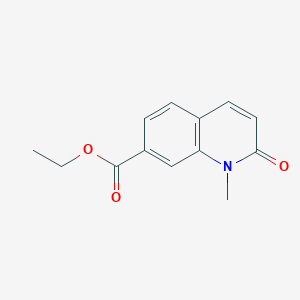
1,2,3,4-Tetrabromobenzene
Overview
Description
1,2,3,4-Tetrabromobenzene is an organic compound with the molecular formula C6H2Br4. It is a brominated derivative of benzene, characterized by the presence of four bromine atoms attached to the benzene ring. This compound is known for its high molecular weight of 393.696 g/mol and its unique chemical properties .
Preparation Methods
1,2,3,4-Tetrabromobenzene can be synthesized through various methods. One common synthetic route involves the bromination of benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms at the 1,2,3,4-positions on the benzene ring .
Industrial production methods may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,2,3,4-Tetrabromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even benzene under specific conditions using reducing agents like zinc in acetic acid.
Oxidation Reactions: Although less common, it can undergo oxidation to form polybrominated phenols or quinones under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, ammonia, zinc, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,2,3,4-Tetrabromobenzene has several applications in scientific research:
Biology: Its brominated structure makes it a useful probe in studying halogen bonding interactions in biological systems.
Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the design of brominated pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrabromobenzene exerts its effects is primarily through its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the molecular targets and pathways involved in its applications. For example, in the synthesis of liquid crystals, the bromine atoms play a crucial role in determining the molecular alignment and phase behavior of the resulting materials .
Comparison with Similar Compounds
1,2,3,4-Tetrabromobenzene can be compared with other brominated benzenes such as:
1,2,4,5-Tetrabromobenzene: Similar in structure but with bromine atoms at different positions, leading to different chemical and physical properties.
Pentabromobenzene: Contains five bromine atoms, resulting in higher bromine content and different reactivity.
Hexabromobenzene: Fully brominated benzene, used primarily as a flame retardant.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrabromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFALSDGOMLVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074021 | |
| Record name | Benzene, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22311-25-7 | |
| Record name | 1,2,3,4-Tetrabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022311257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV347866P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)




![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)


![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
![(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one](/img/structure/B13676478.png)
